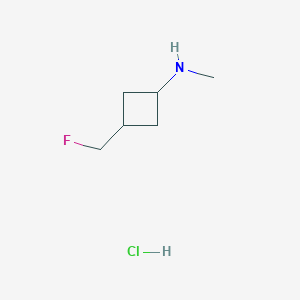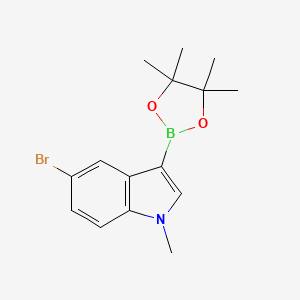
2-Amino-7-bromo-3-ethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-bromo-3-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12BrN2 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-3-ethylquinoline typically involves the bromination of 3-ethylquinoline followed by amination. One common method is the electrophilic aromatic substitution reaction where bromine is introduced at the 7-position of 3-ethylquinoline. This is followed by a nucleophilic substitution reaction where an amino group is introduced at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7-bromo-3-ethylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-amino-3-ethylquinoline.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Amino-3-ethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-7-bromo-3-ethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-7-bromo-3-ethylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinoline: Lacks the bromo and ethyl groups, making it less hydrophobic and potentially less active in certain biological contexts.
7-Bromoquinoline: Lacks the amino and ethyl groups, which may affect its binding affinity and specificity.
3-Ethylquinoline: Lacks the amino and bromo groups, which can influence its reactivity and biological activity.
Uniqueness
2-Amino-7-bromo-3-ethylquinoline is unique due to the presence of both the bromo and amino groups, which can enhance its reactivity and binding properties. The ethyl group at the 3-position also contributes to its hydrophobicity, potentially improving its interaction with biological membranes and targets.
Propriétés
Formule moléculaire |
C11H11BrN2 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
7-bromo-3-ethylquinolin-2-amine |
InChI |
InChI=1S/C11H11BrN2/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14) |
Clé InChI |
SUJIVBIWHXXREB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C=C(C=CC2=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)

![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)



![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)


